molecular formula C13H25NO5 B15047761 Methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B15047761
M. Wt: 275.34 g/mol
InChI Key: BVZNGDRSVMZTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of tert-butoxy and tert-butoxycarbonyl groups. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the reaction of tert-butyl alcohol with di-tert-butyl dicarbonate in the presence of a base, followed by esterification with methyl 3-aminopropanoate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Tert-butyl peresters.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its reactivity towards nucleophiles and electrophiles. The tert-butoxycarbonyl group acts as a protecting group for amino functionalities, preventing unwanted side reactions during synthesis. The compound can undergo deprotection under acidic conditions, releasing the free amine and enabling further chemical transformations .

Comparison with Similar Compounds

Comparison: Methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of both tert-butoxy and tert-butoxycarbonyl groups, which provide enhanced stability and reactivity. Compared to similar compounds, it offers greater versatility in synthetic applications and improved protection for amino groups during peptide synthesis .

Properties

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)17-7)14-11(16)19-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)

InChI Key

BVZNGDRSVMZTHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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